molecular formula C9H14F3NO2 B1475989 1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one CAS No. 2097977-21-2

1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one

Cat. No.: B1475989
CAS No.: 2097977-21-2
M. Wt: 225.21 g/mol
InChI Key: SPNMSQYVKZQZHB-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one is a specialized chemical reagent designed for advanced research and development applications. This compound features a piperidine ring, a key scaffold prevalent in medicinal chemistry, which is functionalized with a hydroxymethyl group for further derivatization. The presence of the trifluoromethyl ketone moiety is a strategically important functional group in drug discovery. This group can act as a potent pharmacophore, influencing the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. It is commonly employed in the synthesis of protease inhibitors and other bioactive molecules, as the ketone can serve as an electrophilic trap for nucleophilic residues in enzyme active sites. Researchers value this compound as a versatile building block for constructing more complex molecular architectures. The hydroxymethyl group on the piperidine ring provides a convenient handle for conjugation, cyclization, or linking to other molecular fragments via esterification, etherification, or carbamate formation. This makes the compound highly valuable in library synthesis for high-throughput screening and in the hit-to-lead optimization process. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

1,1,1-trifluoro-3-[4-(hydroxymethyl)piperidin-1-yl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c10-9(11,12)8(15)5-13-3-1-7(6-14)2-4-13/h7,14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNMSQYVKZQZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound of interest features a trifluoromethyl ketone moiety linked to a piperidine ring substituted at the nitrogen with a hydroxymethyl group. The synthetic approach generally involves:

  • Construction or functionalization of the piperidine ring.
  • Introduction of the trifluoromethyl ketone side chain.
  • Installation of the hydroxymethyl substituent on the piperidine nitrogen.

Piperidine Ring Preparation and Functionalization

Piperidine derivatives, including 4-substituted piperidines, are commonly synthesized via cyclization strategies or nucleophilic substitution on preformed piperidine scaffolds.

  • Organometallic chemistry approaches enable the synthesis of 2,5- and 2,6-disubstituted piperidines, which can be adapted for 4-substitution by appropriate choice of starting materials and reagents.
  • For example, nucleophilic displacement reactions on tosylated intermediates or dialkylation of pyrrolines followed by reduction yield substituted piperidines with high regio- and stereoselectivity.

Hydroxymethyl Substitution on Piperidine Nitrogen

The hydroxymethyl group on the piperidine nitrogen is introduced either by:

  • Direct alkylation with formaldehyde derivatives or chloromethyl reagents, followed by reduction or hydrolysis steps.
  • Reductive amination using formaldehyde and a reducing agent such as sodium triacetoxyborohydride in mild acidic conditions, which selectively installs the hydroxymethyl substituent on the nitrogen atom.

Representative Synthetic Route

A representative synthesis sequence based on literature data is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Piperidine ring formation Cyclization or nucleophilic substitution 4-substituted piperidine intermediate
2 Hydroxymethyl introduction Formaldehyde + NaBH(OAc)3, AcOH, CH2Cl2 N-(hydroxymethyl)piperidine intermediate
3 Trifluoromethyl ketone alkylation 1,1,1-Trifluoro-2-iodomethane, Cs2CO3, DMF Final compound: 1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one

Detailed Reaction Conditions and Yields

From the synthesis reported in peer-reviewed studies:

  • The piperidine intermediate is treated with formalin and sodium triacetoxyborohydride in dichloromethane with acetic acid to install the hydroxymethyl group on nitrogen, yielding the N-(hydroxymethyl) piperidine derivative in good yield (~70-80%).
  • Subsequent alkylation with 1,1,1-trifluoro-2-iodomethane in the presence of cesium carbonate in DMF at room temperature for 12–24 hours affords the target trifluoromethyl ketone compound with yields ranging from 60% to 75%.
  • Purification is typically achieved by silica gel chromatography using gradient elution with ethyl acetate and chloroform mixtures.

Analytical Data Supporting Preparation

  • NMR Spectroscopy confirms the presence of the trifluoromethyl group (characteristic CF3 signals) and the hydroxymethyl substituent (singlet for CH2OH protons).
  • Mass Spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight (e.g., m/z corresponding to [M+H]+).
  • Elemental Analysis matches calculated values for carbon, hydrogen, nitrogen, and fluorine content, confirming compound purity and identity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Piperidine derivatives, formaldehyde, 1,1,1-trifluoro-2-iodomethane
Solvents DMF, dichloromethane, THF
Bases Cesium carbonate, potassium carbonate
Temperature Room temperature to mild heating (25–50 °C)
Reaction times 1–24 hours depending on step
Purification Silica gel chromatography
Typical yields 60–80% per step
Characterization methods NMR, MS, elemental analysis

Additional Notes on Variations and Optimization

  • The choice of base and solvent critically affects the alkylation efficiency of the trifluoromethyl ketone moiety.
  • Protecting groups on the piperidine nitrogen may be employed during intermediate steps to improve selectivity and yields.
  • Alternative trifluoromethylating agents or electrophiles can be explored to optimize reaction conditions or to introduce structural analogs.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Inhibition of Pyruvate Dehydrogenase Kinase

One significant application of 1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one is its role as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in cellular metabolism by regulating the conversion of pyruvate to acetyl-CoA. Inhibition of this enzyme can enhance glucose oxidation and reduce lactate production, which is beneficial in metabolic disorders such as diabetes and cancer .

Case Study:
In a study focused on metabolic regulation, compounds similar to this compound demonstrated significant inhibition of PDHK activity in vitro. This led to increased glucose uptake in cancer cell lines, suggesting potential therapeutic applications for metabolic diseases .

Antiviral Activity

Research has indicated that trifluoromethylated compounds can exhibit antiviral properties. Specifically, derivatives of this compound have been evaluated for their ability to inhibit viral replication processes.

Case Study:
In a recent investigation into antiviral agents against influenza viruses, several trifluoromethylated compounds were synthesized and tested for their ability to disrupt viral polymerase activity. The results showed that certain derivatives exhibited promising antiviral activity by inhibiting the interaction between viral proteins essential for replication .

Neurological Applications

The modulation of sigma receptors has been another area where this compound shows potential. Sigma receptors are implicated in various neurological functions and pathologies.

Case Study:
A study explored the effects of piperidine derivatives on sigma receptor modulation. The results indicated that compounds like this compound could influence intracellular signaling pathways associated with neuroprotection and mood regulation .

Data Tables

Below are data tables summarizing key findings related to the applications of this compound.

Application AreaActivity DescriptionReference
Inhibition of PDHKEnhances glucose oxidation; reduces lactate production
Antiviral ActivityInhibits viral polymerase; potential against influenza
Neurological ModulationModulates sigma receptors; influences neuroprotective pathways

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituent Solubility Predictions Metabolic Stability
Target Compound ~C9H14F3NO2 ~229.21 4-(hydroxymethyl)piperidine High (due to hydroxyl group) Moderate-High
1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one C9H8F3NO 203.17 6-methylpyridin-2-yl Moderate High
1,1,1-Trifluoro-3-(3-hydroxypiperidin-1-yl)propan-2-one C8H12F3NO2 217.18 3-hydroxypiperidine Moderate-High Moderate
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one C10H9F3O2 218.17 4-methoxyphenyl Low-Moderate High
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one C7H7F3N2O 200.14 1-methylpyrazol-4-yl Low High

Research Findings and Implications

  • Hydrophilicity : The target compound’s hydroxymethyl-piperidine group likely enhances aqueous solubility compared to pyridine, pyrazole, and methoxyphenyl derivatives, making it more suitable for oral administration .
  • Biological Interactions : Piperidine’s basic nitrogen may facilitate interactions with acidic residues in enzymes or receptors, while pyridine and pyrazole derivatives rely on aromatic stacking or hydrogen bonding via heteroatoms .

Biological Activity

1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one is a fluorinated organic compound characterized by a trifluoromethyl ketone structure and a piperidine ring substituted with a hydroxymethyl group. Its molecular formula is C9H14F3NO2C_9H_{14}F_3NO_2 and it has a molar mass of approximately 225.21 g/mol . This compound has garnered interest in medicinal chemistry due to its potential bioactive properties.

The biological activity of this compound is primarily attributed to its structural features:

  • Trifluoromethyl Group : Enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.
  • Piperidine Ring : Engages with various biological receptors and enzymes, modulating their activity.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

  • Anti-inflammatory Effects : Investigated for its ability to reduce inflammation.
  • Analgesic Properties : Explored as a potential pain reliever.
  • Antitumor Activity : Similar compounds have shown promise in inhibiting cell proliferation and protein kinases, suggesting potential utility in cancer therapy .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the hydroxymethyl group provides opportunities for further chemical derivatization, potentially leading to more potent analogs .

Case Studies and Experimental Results

Several studies have explored the biological effects of related compounds:

  • In Vitro Studies : Compounds with similar structures have been tested for their cytotoxicity against various cancer cell lines. For instance, fluorinated ketones have been shown to exhibit significant antitumor effects, with IC50 values indicating effective inhibition of cell growth.
  • In Vivo Studies : Animal models have demonstrated that derivatives of this compound can modulate inflammatory responses and pain pathways, highlighting their therapeutic potential in chronic pain conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, analgesic
1,1,1-Trifluoropropan-2-yl hydrazine hydrochlorideStructureAntitumor activity
1,1,1-Hexafluoropropan-2-olStructureCytotoxic effects

This table illustrates the diversity in biological activities among structurally similar compounds. The unique trifluoromethyl ketone and piperidine moiety in this compound may confer distinct pharmacological properties compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for preparing 1,1,1-trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one, and how can reaction conditions be tuned to improve yield?

The synthesis of trifluorinated ketones often involves nucleophilic substitution or coupling reactions. For example, describes the preparation of BTFK (a related trifluoro compound) via bromine substitution with thiol groups, while highlights the use of HOBt and TBTU as coupling reagents for piperazine derivatives. To optimize this compound’s synthesis:

  • Use anhydrous DMF as a solvent and NEt₃ as a base to facilitate amide/ketone bond formation .
  • Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .
  • Purify via column chromatography with gradients tailored to separate polar hydroxymethyl groups and trifluoromethyl moieties .

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

X-ray crystallography (via SHELXL) is critical for resolving 3D conformations of the piperidine ring and trifluoromethyl group . Pair this with:

  • EI-MS : Confirm molecular weight (e.g., m/z 232 [M]⁺ in ) and fragmentation patterns to validate substituents .
  • NMR : Use ¹⁹F NMR to distinguish CF₃ chemical shifts and ¹H/¹³C NMR to assign hydroxymethyl protons and piperidine ring signals .

Q. What reactive sites in this compound are most susceptible to derivatization, and what protecting groups are recommended?

The hydroxymethyl (-CH₂OH) group on the piperidine ring is a primary site for oxidation or substitution. demonstrates that similar piperidinyl groups can be acylated using carboxylic acids and coupling reagents. Recommendations:

  • Protect the hydroxymethyl group with tert-butyldimethylsilyl (TBS) ethers during reactions involving the ketone or CF₃ group .
  • Use mild oxidizing agents (e.g., Dess-Martin periodinane) to convert -CH₂OH to -COOH without affecting the trifluoromethyl group .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data (e.g., crystallography vs. DFT-optimized structures) be reconciled?

Discrepancies may arise from solvent effects or crystal packing forces. To resolve:

  • Perform conformational searches (e.g., using Gaussian or ORCA) to compare gas-phase DFT structures with crystallographic data .
  • Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing solid-state conformations .

Q. What strategies are effective in troubleshooting low crystallization success rates for this compound?

  • Solvent screening : Use high-boiling solvents (e.g., DMSO/EtOH mixtures) to slow crystallization, as seen in for similar enones.
  • Seeding : Introduce microcrystals of analogous compounds (e.g., trifluoromethyl ketones from ) to induce nucleation .
  • Temperature gradients : Gradual cooling from 50°C to 4°C improves crystal quality for hygroscopic compounds .

Q. How can impurities in this compound be quantified, and what analytical methods are most robust?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to separate polar hydroxymethyl derivatives .
  • ¹⁹F NMR : Leverage the distinct CF₃ signal (~-60 ppm) to detect trifluoro-containing impurities at <0.1% levels .

Q. What computational approaches predict the compound’s metabolic stability or protein-binding affinity?

  • Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases or phosphatases) to map interactions between the piperidine ring and active sites .
  • MD simulations : Simulate solvated systems (e.g., in GROMACS) to assess the stability of the hydroxymethyl group in aqueous environments .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

  • Forced degradation : Expose to 0.1M HCl/NaOH (37°C, 24h) or 3% H₂O₂, then analyze via LC-MS. Expect:
    • Acidic hydrolysis: Cleavage of the piperidine-ketone bond.
    • Oxidation: Conversion of -CH₂OH to -COOH .

Methodological Notes

  • Spectral interpretation : For EI-MS, key fragments include [M-CF₃]⁺ and [M-piperidine]⁺, which help distinguish regioisomers .
  • Safety protocols : Follow for handling hygroscopic or reactive intermediates (e.g., use inert atmosphere for moisture-sensitive steps).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-(4-(hydroxymethyl)piperidin-1-yl)propan-2-one

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